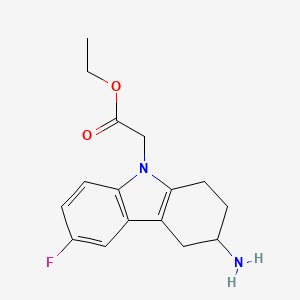
(3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester is a synthetic organic compound that belongs to the class of carbazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Core: Starting from a suitable indole derivative, the carbazole core can be constructed through cyclization reactions.
Introduction of Functional Groups: The amino and fluoro groups can be introduced through selective substitution reactions.
Esterification: The final step involves the esterification of the acetic acid derivative with ethanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydroxyl group or the ester to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, carbazole derivatives have been studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. This compound could be investigated for similar activities, particularly due to the presence of the amino and fluoro groups, which are known to enhance biological activity.
Medicine
In medicine, this compound might be explored for its potential therapeutic applications. Carbazole derivatives have shown promise in the treatment of various diseases, and this compound could be a candidate for drug development.
Industry
Industrially, this compound could be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of (3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the amino and fluoro groups could enhance its binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: The parent compound, carbazole, is a well-known heterocyclic aromatic compound with various applications.
6-Fluorocarbazole: A derivative with a fluoro group at the 6-position, similar to the compound .
3-Aminocarbazole: A derivative with an amino group at the 3-position.
Uniqueness
(3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester is unique due to the combination of the amino and fluoro groups, as well as the tetrahydro-carbazole core. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H19FN2O2 |
|---|---|
Molekulargewicht |
290.33 g/mol |
IUPAC-Name |
ethyl 2-(3-amino-6-fluoro-1,2,3,4-tetrahydrocarbazol-9-yl)acetate |
InChI |
InChI=1S/C16H19FN2O2/c1-2-21-16(20)9-19-14-5-3-10(17)7-12(14)13-8-11(18)4-6-15(13)19/h3,5,7,11H,2,4,6,8-9,18H2,1H3 |
InChI-Schlüssel |
MKGHLQIXKMWBSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C2=C(CC(CC2)N)C3=C1C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylicacid hydrochloride](/img/structure/B14798632.png)
![1H-Pyrrole-2-carboxylic acid, 1-ethyl-3,5-dimethyl-4-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-, ethyl ester](/img/structure/B14798645.png)
![6-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B14798651.png)
![dimethyl (1S,4aS,7S,7aS)-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate](/img/structure/B14798656.png)
![2-Phenylethyl [1-(2,2-dicyanoethenyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14798659.png)
![propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B14798666.png)
![N-[4-({2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14798677.png)

![(1R,2R,8S,12R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B14798697.png)
![3,4-dimethyl-N-[(E)-pyridin-3-ylmethylidene]aniline](/img/structure/B14798699.png)


![2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole](/img/structure/B14798719.png)
